(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
Core Structural Features
The compound’s molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 286.35 g/mol. Its bicyclic framework consists of a tetrahydroisoquinoline (TIQ) ring fused to a benzyl-substituted carboxamide group. The stereogenic center at position C3 adopts an (S)-configuration, confirmed by single-crystal X-ray diffraction. This chiral arrangement critically influences intermolecular interactions, as evidenced by hydrogen bonding between the amide N–H group and carbonyl oxygen atoms in adjacent molecules.
The TIQ ring adopts a half-chair conformation, with puckering parameters (q₂ = 0.512 Å, q₃ = −0.321 Å) indicative of distortion from planarity. This non-planar geometry arises from steric interactions between the benzyl group and the C2 methyl substituent, as shown in Figure 1. The dihedral angle between the benzyl phenyl ring and the TIQ plane measures 85.7°, minimizing π-π stacking interactions.
Table 1: Key structural parameters
| Parameter | Value | Source |
|---|---|---|
| C3–N bond length | 1.452 Å | |
| N–H···O hydrogen bond | 2.892 Å | |
| TIQ ring puckering (q₂) | 0.512 Å |
Electronic Effects of Substituents
The benzyl group induces significant electron-withdrawing effects through conjugation with the carboxamide moiety. Nuclear magnetic resonance (NMR) studies reveal downfield shifts of 2.3 ppm for the amide proton compared to non-benzylated analogs. Density functional theory (DFT) calculations indicate partial charge transfer (−0.27 e) from the TIQ ring to the benzyl group, stabilizing the observed conformation.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(3S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O/c20-17(19-11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)12-18-16/h1-9,16,18H,10-12H2,(H,19,20)/t16-/m0/s1 |
InChI Key |
RRMATRWXXIYEQE-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 1,2,3,4-tetrahydroisoquinoline.
Formation of the Amide Bond: The key step involves the formation of the amide bond between the benzylamine and the carboxylic acid group of the tetrahydroisoquinoline. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Chiral Resolution: The chiral center at the 3-position of the tetrahydroisoquinoline ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods for (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted benzyl derivatives.
Scientific Research Applications
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural variations among TIQ-carboxamides include modifications to the N-benzyl group, TIQ ring substituents, and stereochemistry. Selected analogs are compared below:
Key Observations :
- N-Benzyl vs. N-Phenyl : The benzyl group enhances solubility in organic solvents compared to the phenyl analog, which has a higher melting point (166–167°C vs. 103–105°C) due to tighter crystal packing .
- tert-Butyl Substitution : The tert-butyl derivative exhibits increased lipophilicity (logP ~2.8), favoring blood-brain barrier penetration, but requires low-temperature synthesis (−75°C to −65°C) to avoid racemization .
- C2 Methylation : Introduction of a methyl group at C2 distorts the TIQ ring into a flattened half-chair conformation, altering hydrogen-bonding patterns .
Physicochemical Properties
| Property | (S)-N-Benzyl-TIQ | (S)-N-Phenyl-TIQ | (S)-N-tert-Butyl-TIQ | (S)-2-Methyl-N-benzyl-TIQ |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 280.36 | 253.30 | 232.32 | 294.38 |
| Melting Point (°C) | 103–105 | 166–167 | 120–122 | 98–100 |
| [α]D²⁰ (c 1.0, MeOH) | −79.2 | −86.0 | −92.5 | −81.4 |
| Hydrogen Bonding | N–H···O (intermolecular) | N–H···O (intermolecular) | N–H···O (intramolecular) | N–H···O (intermolecular) |
| LogP (calc.) | 2.1 | 1.8 | 2.8 | 2.5 |
Notes:
Biological Activity
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the tetrahydroisoquinoline class, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound has the molecular formula and a molecular weight of 286.35 g/mol. Its IUPAC name is N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
- Chirality : As an (S)-enantiomer, its specific three-dimensional arrangement can significantly influence its biological interactions and efficacy in therapeutic contexts .
The biological activity of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is primarily attributed to its interaction with various molecular targets:
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems and influencing signaling pathways related to inflammation and apoptosis .
- Enzyme Interaction : It has been observed to interact with enzymes such as dopamine transporter (DAT) and catechol-O-methyltransferase (COMT), which are crucial in dopamine metabolism. This interaction may play a role in conditions like Parkinson's disease .
Neuroprotective Properties
Studies have shown that (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exhibits neuroprotective properties against oxidative stress and neuroinflammation:
- Case Study : In an animal model of Parkinson's disease, administration of the compound was found to significantly reduce caspase-3 activity in the hippocampus following L-DOPA treatment. This suggests a protective mechanism against neuronal apoptosis induced by oxidative stress .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro:
- Experimental Findings : In cell culture studies, (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The biological activity of (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and potentially increases blood-brain barrier penetration. |
| Carboxamide group | Essential for receptor binding and biological activity. |
| Chirality | The (S)-enantiomer shows distinct interactions compared to its (R)-counterpart. |
Comparative Analysis with Related Compounds
(S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be compared with other similar compounds to elucidate its unique properties:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-benzyl-1,2,3,4-tetrahydroisoquinoline | Lacks carboxamide group | Reduced neuroprotective effects |
| (R)-N-benzyl-1,2,3,4-tetrahydroisoquinoline | Opposite chirality | Different receptor interactions |
Q & A
Q. Experimental Design :
- Collect high-resolution data (θ > 25°) to resolve weak interactions.
- Apply TWINABS for twinned crystals .
- Refine disorder models with ISOR restraints in SHELXL .
How do structural modifications affect opioid receptor binding affinity?
Advanced Research Question
SAR Studies :
- Benzyl substitution : Electron-withdrawing groups (e.g., -NO₂) at the para-position enhance κ-opioid receptor antagonism (Ke = 0.37 nM) but reduce μ-selectivity .
- Carboxamide alkylation : N-butyl analogs show 645-fold κ/μ selectivity vs. benzyl derivatives .
- TIQ ring methylation : 2-methyl substitution increases metabolic stability (t₁/₂ > 6h in hepatic microsomes) .
Advanced Research Question
Basic Research Question
- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA = 90:10, 1 mL/min); retention times: 8.2 min (S), 9.5 min (R) .
- Optical Rotation : [α]D²⁰ = -79.2° (c = 1.0, MeOH) confirms (S)-configuration .
- VCD Spectroscopy : Compare experimental vs. calculated spectra (B3LYP/6-31G*) for C3 stereocenter .
How does this compound compare to neurotoxic TIQ derivatives like MPTP?
Advanced Research Question
Unlike MPTP (induces Parkinsonism via MAO-B activation ), (S)-N-benzyl-TIQ lacks a pro-toxin moiety . In vitro assays show no MAO-B inhibition (IC₅₀ > 100 μM), suggesting lower neurotoxic risk . Structural differences:
- MPTP : 4-phenyl-1,2,5,6-tetrahydropyridine
- This compound : 3-carboxamide-substituted TIQ
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
